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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzotrifluoride

Cat. No.: B024670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-6-fluorobenzotrifluoride, with the CAS Registry Number 103889-37-8, is a

halogenated aromatic compound of significant interest in the fields of medicinal chemistry and

materials science. Its unique substitution pattern, featuring a trifluoromethyl group flanked by

chlorine and fluorine atoms, imparts distinct electronic properties and metabolic stability to

molecules incorporating this moiety. This guide provides a comprehensive overview of the

known chemical properties of 2-Chloro-6-fluorobenzotrifluoride, a plausible synthetic route

with a detailed experimental protocol, and an exploration of its potential applications as a

building block in drug discovery and development.

Chemical and Physical Properties
The physicochemical properties of 2-Chloro-6-fluorobenzotrifluoride are crucial for its

handling, reaction optimization, and application. The available data is summarized in the tables

below.

Table 1: General and Physical Properties
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Property Value

CAS Number 103889-37-8

Molecular Formula C₇H₃ClF₄

Molecular Weight 198.55 g/mol

Appearance Liquid

Boiling Point 160.9 °C at 760 mmHg

Density 1.427 g/cm³

Flash Point 55.7 °C

Table 2: Safety Information
Hazard Statement Precautionary Statement

H302: Harmful if swallowed.
P261: Avoid breathing

dust/fume/gas/mist/vapours/spray.

H315: Causes skin irritation.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Synthesis of 2-Chloro-6-fluorobenzotrifluoride
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-6-
fluorobenzotrifluoride is not readily available in the public domain, a plausible and commonly

employed synthetic strategy involves the photochlorination of 2-chloro-6-fluorotoluene to form

2-chloro-6-fluorobenzotrichloride, followed by a halogen exchange reaction (fluorination).

Proposed Synthetic Pathway
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Caption: Proposed two-step synthesis of 2-Chloro-6-fluorobenzotrifluoride.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on established chemical transformations for similar compounds.

Optimization of reaction conditions would be necessary for optimal yield and purity.

Step 1: Synthesis of 2-Chloro-6-fluorobenzotrichloride

Apparatus Setup: A 500 mL, four-necked round-bottom flask is equipped with a mechanical

stirrer, a reflux condenser connected to a gas scrubber (for trapping HCl and unreacted

chlorine), a gas inlet tube extending below the surface of the reaction mixture, and a

thermometer. The flask is placed in a heating mantle and positioned under a high-intensity

UV lamp.

Reaction Initiation: The flask is charged with 2-chloro-6-fluorotoluene (1.0 mol, 144.57 g).

The reaction mixture is heated to 110-120 °C with vigorous stirring.

Photochlorination: Chlorine gas is bubbled through the stirred, heated reaction mixture while

being irradiated with the UV lamp. The flow rate of chlorine is controlled to ensure efficient

reaction while minimizing the escape of unreacted chlorine.

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC)

by periodically taking aliquots from the reaction mixture. The chlorination is continued until

the starting material is consumed and the desired 2-chloro-6-fluorobenzotrichloride is the

major product.

Work-up: Upon completion, the chlorine gas flow is stopped, and the reaction mixture is

purged with nitrogen gas to remove any dissolved HCl and unreacted chlorine. The crude 2-

chloro-6-fluorobenzotrichloride is then purified by vacuum distillation.

Step 2: Synthesis of 2-Chloro-6-fluorobenzotrifluoride
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Apparatus Setup: A pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped

with a magnetic stirrer, a pressure gauge, a thermocouple, and inlet/outlet valves is used.

Reaction Charge: The purified 2-chloro-6-fluorobenzotrichloride (0.8 mol, 198.88 g) is

charged into the reactor.

Fluorination: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (HF) (4.0 mol,

80.03 g) is carefully introduced into the reactor. A catalytic amount of a Lewis acid (e.g.,

antimony pentachloride, SbCl₅) can be added to facilitate the reaction.

Reaction Conditions: The reactor is heated to a temperature of 80-100 °C, and the pressure

is monitored. The reaction mixture is stirred vigorously for several hours.

Reaction Monitoring: The reaction progress can be monitored by taking samples (with

extreme caution) and analyzing them by GC.

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the

excess HF and generated HCl are carefully vented through a scrubber. The crude product is

then washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any

remaining acid, and finally with brine. The organic layer is dried over anhydrous magnesium

sulfate, filtered, and purified by fractional distillation to yield 2-Chloro-6-
fluorobenzotrifluoride.

Chemical Reactivity and Potential Applications
Specific experimental data on the reactivity of 2-Chloro-6-fluorobenzotrifluoride is scarce.

However, based on the reactivity of similar aryl trifluoromethyl compounds, it is expected to be

a versatile building block in organic synthesis, particularly in the development of novel

pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl,

chloro, and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic

substitution reactions.

Logical Workflow for Application in Drug Discovery
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Caption: A logical workflow illustrating the potential use of 2-Chloro-6-fluorobenzotrifluoride
as a building block in a drug discovery pipeline.

Spectroscopic Data
As of the date of this guide, specific, experimentally verified spectroscopic data (NMR, IR,

Mass Spectrometry) for 2-Chloro-6-fluorobenzotrifluoride is not available in publicly

accessible databases. The following data for a closely related isomer, 2-Chlorobenzotrifluoride
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(CAS 88-16-4), is provided for comparative purposes. It is crucial to note that this data is NOT

for 2-Chloro-6-fluorobenzotrifluoride.

Table 3: Spectroscopic Data for 2-Chlorobenzotrifluoride
(CAS 88-16-4) - for comparison only

Technique Data

¹H NMR δ 7.65-7.40 (m, 4H)

¹³C NMR
δ 132.8, 131.6, 130.9, 127.5, 127.4 (q, J=30

Hz), 123.5 (q, J=273 Hz)

¹⁹F NMR δ -61.5

IR (neat)
1610, 1580, 1490, 1450, 1310, 1160, 1120,

1040, 760 cm⁻¹

Mass Spec (EI) m/z 180 (M⁺), 161, 145, 111

Conclusion
2-Chloro-6-fluorobenzotrifluoride is a chemical entity with significant potential as a building

block in the synthesis of complex organic molecules. While detailed experimental data on its

synthesis and reactivity are not widely published, this guide provides a solid foundation based

on its known physical properties and logical chemical principles. The provided hypothetical

synthesis protocol offers a starting point for its preparation in a laboratory setting. Further

research into the reactivity and spectroscopic characterization of this compound is warranted to

fully unlock its potential in drug discovery and materials science. Researchers and drug

development professionals are encouraged to use this guide as a resource for their work with

this and similar fluorinated aromatic compounds.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-6-
fluorobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024670#2-chloro-6-fluorobenzotrifluoride-chemical-
properties]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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